molecular formula C7H15NO B15124318 cis-3-(Aminomethyl)cyclohexanol

cis-3-(Aminomethyl)cyclohexanol

Cat. No.: B15124318
M. Wt: 129.20 g/mol
InChI Key: WFTIZANRIDXCBN-NKWVEPMBSA-N
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Description

cis-3-(Aminomethyl)cyclohexanol is a cyclohexanol derivative featuring an aminomethyl substituent at the cis-3 position of the cyclohexane ring. This compound is of interest due to its structural similarity to bioactive molecules, particularly in metabolic and pharmacological studies.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R,3S)-3-(aminomethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7+/m0/s1

InChI Key

WFTIZANRIDXCBN-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)CN

Canonical SMILES

C1CC(CC(C1)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Aminomethyl)cyclohexanol can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions to form β-enaminoketones. These intermediates are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives using catalysts such as Raney nickel. This method allows for the efficient production of the desired compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: cis-3-(Aminomethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different aminocyclohexanol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of various aminocyclohexanol isomers.

    Substitution: Formation of N-substituted cyclohexanol derivatives.

Scientific Research Applications

cis-3-(Aminomethyl)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-(Aminomethyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with receptor proteins, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereoisomeric Analogs

trans-3-Aminocyclohexanol
  • Structural Difference: The trans isomer differs in the spatial orientation of the aminomethyl group relative to the hydroxyl group on the cyclohexane ring.
  • Metabolic Stability: In guinea pigs, trans-3-aminocyclohexanol is a major metabolite (1.2% urinary excretion) compared to cis-3-aminocyclohexanol (0.5%) .
  • Pharmacological Relevance : Trans isomers often exhibit altered receptor binding due to steric effects, though specific data for this pair remain understudied.
cis-4-Aminocyclohexanol
  • Structural Difference: The aminomethyl group is at the cis-4 position instead of cis-3.
  • Metabolic Profile: In humans, cis-4-aminocyclohexanol is a minor metabolite (0.4% excretion), suggesting lower metabolic stability compared to the trans-4 isomer .
Methyl cis-3-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
  • Structural Difference : A methyl ester replaces the hydroxyl group, enhancing lipophilicity.

Functional Group Modifications

CP-55,940 (Cannabinoid Analogue)
  • Structure: A bicyclic cannabinoid analog with a hydroxyl group at the cis-3 position and a dimethylheptyl side chain.
  • Pharmacological Activity: Binds to CB1/CB2 receptors with 30-fold greater potency than Δ9-THC, inducing catalepsy and cannabinoid-like effects in animal models .
  • Metabolism : Undergoes hydroxylation on the side chain, producing active metabolites that retain receptor affinity .
Cyclohexanol Derivatives with Tertiary Amines
  • Example: cis-4-(Dimethylamino)cyclohexanol.

Collision Cross-Section and Physicochemical Properties

Predicted collision cross-sections (CCS) for cis-3-(aminomethyl)cyclohexanol and analogs provide insights into their conformational stability and intermolecular interactions:

Compound Adduct Predicted CCS (Ų) Reference
This compound [M+H]+ 127.5
trans-3-Aminocyclohexanol [M+H]+ 130.2 (estimated)
CP-55,940 [M+H]+ 145.8 (reported)

Key Observations :

  • Lower CCS values for this compound suggest a more compact structure compared to bulkier analogs like CP-55,940.
  • Increased CCS in trans isomers correlates with altered metabolic stability and receptor interactions .

Metabolic and Excretion Patterns

Comparative excretion data in guinea pigs and humans highlight the impact of stereochemistry:

Compound Species Urinary Excretion (%) Reference
cis-3-Aminocyclohexanol Guinea pig 0.5
trans-3-Aminocyclohexanol Guinea pig 1.2
cis-4-Aminocyclohexanol Human 0.4
trans-4-Aminocyclohexanol Human 0.2

Implications :

  • trans isomers are metabolized more efficiently, possibly due to favorable enzyme binding.

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